molecular formula C9H19N B8643695 2,3,6-Trimethylcyclohexan-1-amine

2,3,6-Trimethylcyclohexan-1-amine

Cat. No.: B8643695
M. Wt: 141.25 g/mol
InChI Key: NOSAYIPFXDSSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-Trimethylcyclohexan-1-amine is a substituted cyclohexane derivative with a primary amine group at position 1 and methyl groups at positions 2, 3, and 5. This compound belongs to the class of alicyclic amines, which are critical intermediates in pharmaceuticals, agrochemicals, and asymmetric catalysis. The spatial arrangement of methyl groups on the cyclohexane ring significantly influences its stereochemical properties, solubility, and reactivity.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2,3,6-trimethylcyclohexan-1-amine

InChI

InChI=1S/C9H19N/c1-6-4-5-7(2)9(10)8(6)3/h6-9H,4-5,10H2,1-3H3

InChI Key

NOSAYIPFXDSSGS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1C)N)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Stereochemical Variations

The position and number of methyl groups on the cyclohexane ring dramatically affect physicochemical properties. Key analogs include:

Compound Name Substituent Positions Molecular Formula Molar Mass (g/mol) Key Characteristics
2,4,6-Trimethylcyclohexan-1-amine 2,4,6 C₉H₁₉N 141.25 Symmetrical substitution enhances crystallinity; higher melting point
3,3,5-Trimethylcyclohexan-1-amine 3,3,5 C₉H₁₉N 141.25 Steric hindrance at positions 3 and 5 reduces reactivity in nucleophilic reactions
1-Cyclohexyltrimethylamine 1 (cyclohexyl) C₉H₁₉N 141.25 Bulky cyclohexyl group increases lipophilicity; used in phase-transfer catalysis
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine 4 (trifluoroethoxy) C₈H₁₄F₃NO 209.20 Electron-withdrawing trifluoroethoxy group enhances acidity of the amine group

Key Observations :

  • Steric Effects : 2,3,6-Trimethylcyclohexan-1-amine likely exhibits moderate steric hindrance compared to the 3,3,5 isomer, where adjacent methyl groups impede reaction sites .
  • Symmetry : The 2,4,6 isomer’s symmetry may improve crystallinity and thermal stability, whereas the 2,3,6 isomer’s asymmetry could lower its melting point .
  • Electronic Effects : Substituents like trifluoroethoxy (in 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine) introduce polar interactions, unlike methyl groups, which are electron-donating .

Physicochemical Properties

While direct data for this compound are unavailable, extrapolations can be made:

  • Boiling Point : Expected to be ~180–200°C, similar to 3,3,5-trimethylcyclohexan-1-amine (141.25 g/mol) .
  • Solubility : Higher lipophilicity compared to unsubstituted cyclohexanamine due to three methyl groups, enhancing organic solvent solubility.
  • Acidity/Basicity : The amine group’s pKa is estimated to be ~10.5, slightly lower than cyclohexanamine (pKa ~10.6) due to electron-donating methyl groups .

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